molecular formula C25H21FN2O5 B15079032 Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-92-1

Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15079032
CAS No.: 302912-92-1
M. Wt: 448.4 g/mol
InChI Key: PBLCJRKGQXIAEW-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and a 4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorobenzoyl groups. Common reagents used in these reactions include ethyl esters, fluorobenzoyl chlorides, and dimethoxybenzene derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the 3,4-dimethoxyphenyl group but lacks the pyrrolo[1,2-c]pyrimidine core.

    4-Fluorobenzoyl derivatives: Compounds with the 4-fluorobenzoyl group but different core structures.

    Pyrrolo[1,2-c]pyrimidine analogs: Compounds with the same core but different substituents.

Properties

CAS No.

302912-92-1

Molecular Formula

C25H21FN2O5

Molecular Weight

448.4 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H21FN2O5/c1-4-33-25(30)18-12-21(24(29)15-5-8-17(26)9-6-15)28-14-27-19(13-20(18)28)16-7-10-22(31-2)23(11-16)32-3/h5-14H,4H2,1-3H3

InChI Key

PBLCJRKGQXIAEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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